(4-bromo-1-methyl-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone
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Overview
Description
(4-bromo-1-methyl-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone is a chemical compound that features a pyrazole ring substituted with a bromine atom and a methyl group, along with a pyrrolidine ring attached to a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromo-1-methyl-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone typically involves the reaction of 4-bromo-1-methyl-1H-pyrazole with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of automated systems can also help in scaling up the production process while maintaining the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-bromo-1-methyl-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromine atom in the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in the formation of various substituted pyrazole derivatives .
Scientific Research Applications
(4-bromo-1-methyl-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-bromo-1-methyl-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
4-bromo-1-methyl-1H-pyrazole: A precursor in the synthesis of the target compound.
1-methyl-4-bromopyrazole: Another related compound with similar structural features.
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, which may exhibit similar chemical properties.
Uniqueness
What sets (4-bromo-1-methyl-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone apart from similar compounds is its unique combination of the pyrazole and pyrrolidine rings, which may confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C9H12BrN3O |
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Molecular Weight |
258.12 g/mol |
IUPAC Name |
(4-bromo-1-methylpyrazol-3-yl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C9H12BrN3O/c1-12-6-7(10)8(11-12)9(14)13-4-2-3-5-13/h6H,2-5H2,1H3 |
InChI Key |
VYYBYUHBDJNDRI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)N2CCCC2)Br |
Origin of Product |
United States |
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